N'-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide
Description
N’-(6-chloropyridazin-3-yl)-7-oxaspiro[35]nonane-2-carbohydrazide is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
N'-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O2/c14-10-1-2-11(16-15-10)17-18-12(19)9-7-13(8-9)3-5-20-6-4-13/h1-2,9H,3-8H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJSSPYVYACQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)C(=O)NNC3=NN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . The chloropyridazine moiety is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The spirocyclic core can be oxidized under specific conditions to form more complex structures.
Reduction: The chloropyridazine moiety can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like formic acid or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ring-fused benzimidazoles, while reduction can yield various pyridazine derivatives .
Scientific Research Applications
N’-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Its robust chemical properties make it suitable for use in the development of new materials with specific desired properties.
Mechanism of Action
The mechanism by which N’-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, which is over-expressed in certain cancer cell lines. This binding facilitates the reduction of benzimidazolequinone substrates, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural properties but different applications.
Pyridazine derivatives: Compounds like pyrimidine and pyrazine share the diazine scaffold and exhibit a range of biological activities.
Uniqueness
N’-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide is unique due to its combination of a spirocyclic core and a chloropyridazine moiety. This structure provides a balance of stability and reactivity, making it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
